Kocurin

説明

Kocurin is a new thiazolyl peptide that was isolated from culture broths of a marine-derived bacterium, Kocuria palustris . It has displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the submicromolar range .

Synthesis Analysis

The synthesis of this compound is controlled by a set of genes known as biosynthesis gene clusters (BGCs). These clusters include genes encoding nonribosomal synthetase (NRPS) and polyketide synthases (PKS) . The strains of Kocuria and Micrococcus were PCR screened for the presence of these secondary metabolite genes .

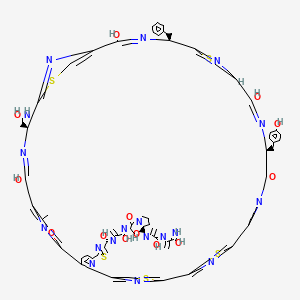

Molecular Structure Analysis

The structural elucidation of this compound was accomplished using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound were analyzed using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis .

科学的研究の応用

Antibiotic Properties and Biosynthesis

Kocurin, identified as a bioactive thiopeptide compound, has been found to exhibit antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. A study by Linares-Otoya et al. (2017) highlighted the isolation of this compound from Kocuria rosea and the identification of its biosynthetic gene cluster. This discovery was crucial in understanding the genetic basis of this compound and its production through heterologous expression in other bacterial strains (Linares-Otoya et al., 2017).

Additionally, a 2013 study by Martín et al. provided detailed structural elucidation of this compound, confirming its anti-MRSA activity and contributing to the understanding of its mechanism of action (Martín et al., 2013).

Source and Production

Research by Palomo et al. (2013) explored the production of this compound by marine actinomycetes isolated from sponges. This study not only identified new sources of this compound production but also emphasized the role of marine-derived bacteria in the discovery of novel antibiotics (Palomo et al., 2013).

Chemical Modification for Improved Solubility

A 2014 study by Pari et al. addressed the challenge of this compound's poor aqueous solubility, which is a common issue with thiazolyl peptide antibiotics. Through chemical modification, they developed a derivative with improved solubility while retaining its antibacterial activity, particularly against MRSA and vancomycin-resistant Enterococcus (VRE) (Pari et al., 2014).

作用機序

Target of Action

Kocurin, a thiazolyl peptide, primarily targets Methicillin-Resistant Staphylococcus Aureus (MRSA) . MRSA is a type of bacteria that has developed resistance to several widely used antibiotics and is a significant cause of hospital and community-associated infections. The ability of this compound to act against MRSA makes it a potential candidate for the development of new anti-MRSA antibiotics .

Mode of Action

It is known that this compound interacts with mrsa and displays activity against it, with minimum inhibitory concentration (mic) values in the submicromolar range . This suggests that this compound may inhibit the growth of MRSA by interacting with key bacterial components or processes essential for their survival and proliferation.

Biochemical Pathways

Thiazolyl peptides, the class of compounds to which this compound belongs, are known for their potent in vitro activity against gram-positive bacteria . They contain a central pyridine/tetrahydropyridine ring, with up to three thiazolyl substituents at the 2-, 3-, and 6-positions of the central heterocycle . This unique structure may influence the way this compound interacts with its targets and the subsequent downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MRSA growth . By acting against MRSA, this compound can potentially prevent or treat infections caused by this antibiotic-resistant bacterium.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is derived from the marine-derived bacterium Kocuria palustris , suggesting that marine environments could provide optimal conditions for its production. Furthermore, geographic and environmental factors may affect the occurrence of the biochemical pathways and bioactivities associated with this compound

将来の方向性

The discovery of Kocurin emphasizes the role of the thiazolyl peptide family as a prolific resource for novel drugs . The increasing resistance to known antibiotics developed by bacterial pathogens is one of the greatest threats to human health worldwide, and there remains an urgent need to find new anti-MRSA antibiotics with novel modes of action .

特性

IUPAC Name |

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-RNRSDVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

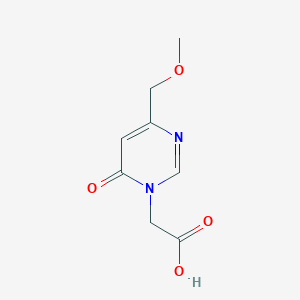

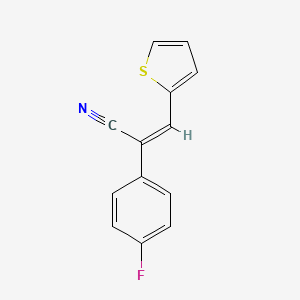

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

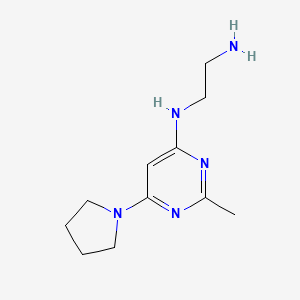

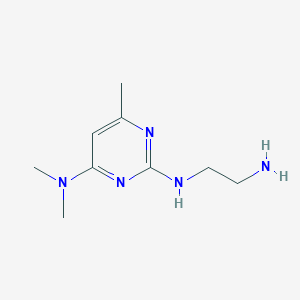

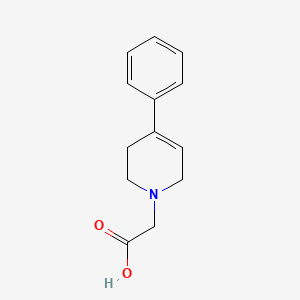

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)